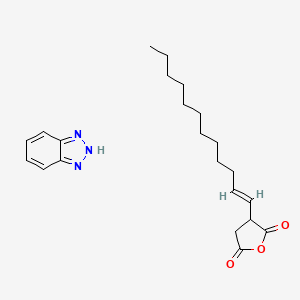
Einecs 301-278-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) is an intriguing chemical entity that combines the structural features of a dihydrofuran-dione and a benzo-triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) typically involves the following steps:
Formation of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione: This can be achieved through the reaction of dodec-1-ene with maleic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the dihydrofuran-dione ring.
Coupling with 1H-benzo[d][1,2,3]triazole: The resulting dihydrofuran-dione is then reacted with 1H-benzo[d][1,2,3]triazole in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final compound. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the dihydrofuran-dione or benzo-triazole moieties are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
The compound 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure can be modified to enhance its efficacy and reduce side effects.
Industry: In materials science, the compound can be used to develop new materials with desirable properties, such as improved thermal stability, mechanical strength, or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione: This compound shares the dihydrofuran-dione moiety but lacks the benzo-triazole component.
1H-benzo[d][1,2,3]triazole: This compound contains the benzo-triazole moiety but lacks the dihydrofuran-dione component.
Other Dihydrofuran-dione Compounds: Compounds with similar dihydrofuran-dione structures but different substituents on the furan ring.
Other Benzo-triazole Compounds: Compounds with similar benzo-triazole structures but different substituents on the triazole ring.
Uniqueness
The uniqueness of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) lies in its combination of two distinct structural motifs: the dihydrofuran-dione and the benzo-triazole. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93982-92-4 |
|---|---|
Molecular Formula |
C22H31N3O3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2H-benzotriazole;3-[(E)-dodec-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3.C6H5N3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18;1-2-4-6-5(3-1)7-9-8-6/h11-12,14H,2-10,13H2,1H3;1-4H,(H,7,8,9)/b12-11+; |
InChI Key |
PUISDEOUDPMPQD-CALJPSDSSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/C1CC(=O)OC1=O.C1=CC2=NNN=C2C=C1 |
Canonical SMILES |
CCCCCCCCCCC=CC1CC(=O)OC1=O.C1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















